molecular formula C15H11BrClF3N2O B2502880 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1281149-29-8

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B2502880
CAS No.: 1281149-29-8
M. Wt: 407.62
InChI Key: JUPXICQVGUJYPJ-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring distinct halogen and trifluoromethyl substituents. Its structure includes:

  • A pyridine ring substituted with bromo at position 5 and chloro at position 2.
  • A carboxamide group at position 3, linked to a 2-[4-(trifluoromethyl)phenyl]ethyl moiety.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen substituents (Br, Cl) may influence electronic properties and intermolecular interactions. This structural motif is common in agrochemical and pharmaceutical research, where pyridine carboxamides are explored for bioactivity .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClF3N2O/c16-11-7-12(13(17)22-8-11)14(23)21-6-5-9-1-3-10(4-2-9)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPXICQVGUJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(N=CC(=C2)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyridine, including those similar to 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide, exhibit promising activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells through MTT assays, indicating their potential as lead compounds for drug development .

1.2 Antimicrobial Properties

Research has also focused on the antimicrobial activity of related pyridine derivatives. Compounds structurally related to this compound have shown significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis, making these compounds valuable in developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the trifluoromethyl group and the ethyl substituent can significantly influence the compound's potency and selectivity against specific biological targets.

Table 1: SAR Findings of Pyridine Derivatives

Compound StructureTarget ActivityObserved Effects
5-Bromo DerivativeAnticancerHigh efficacy against A549 cells
Trifluoromethyl SubstitutedAntimicrobialSignificant inhibition of Staphylococcus aureus
Ethyl Group VariationEnhanced ActivityImproved binding affinity to target enzymes

Material Science Applications

Beyond biological applications, the compound's unique chemical properties allow it to be explored in material science, particularly in the development of advanced materials like polymers and coatings. The presence of bromine and chlorine can enhance the thermal stability and chemical resistance of materials.

Table 2: Material Properties of Related Compounds

PropertyValueImplications
Thermal StabilityHighSuitable for high-temperature applications
Chemical ResistanceExcellentIdeal for protective coatings
Solubility in Organic SolventsModerateUseful in organic synthesis processes

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the efficacy of a series of pyridine derivatives, including this compound, against various cancer cell lines. The results indicated that specific modifications to the molecular structure led to enhanced cytotoxicity, particularly in breast cancer models .

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were synthesized and tested for their antimicrobial activity using a broth dilution method. The findings highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Molecular Features Reference
5-Bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide (Target) Br (C5), Cl (C2); ethyl linker to 4-(trifluoromethyl)phenyl Flexible ethyl linker; halogenated pyridine; trifluoromethyl group N/A
5-Bromo-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P4) Br (C5), ethylsulfanyl (C3); thiadiazole substituent with trifluoromethyl Thiadiazole ring enhances π-stacking; sulfur substituent may reduce solubility
5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridinamine Br (C5), Cl (C6); nitro groups on phenyl ring Electron-withdrawing nitro groups; highly substituted phenyl; potential reactivity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Br (phenyl), methyl (phenyl); dihydropyridone tautomer Planar conformation; hydrogen-bonded dimers; limited substituent diversity
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Cl (C5), oxo (C6); benzyl-linked trifluoromethylphenyl Oxo group increases polarity; difluorophenyl may enhance binding specificity

Substituent Effects on Reactivity and Bioactivity

  • Halogenation : The target compound’s bromo and chloro substituents contrast with analogs like P4 (ethylsulfanyl at C3) and ’s compound (chloro at C6). Halogens increase molecular weight and may improve binding via halogen bonds, whereas sulfur-based groups (e.g., ethylsulfanyl) could reduce solubility .
  • Trifluoromethyl Groups : Present in all compared compounds, this group enhances metabolic stability and lipophilicity. However, its placement varies—e.g., on a phenyl ring (target compound) vs. a thiadiazole (P4) or benzyl group () .
  • Linker Flexibility : The target’s ethyl linker provides conformational flexibility compared to rigid linkers (e.g., benzyl in ). This flexibility may improve target engagement in biological systems .

Crystallographic and Intermolecular Interactions

  • Such interactions influence crystal packing and solubility .
  • The planar conformation of ’s molecule, driven by π-conjugation, contrasts with the target’s likely non-planar structure due to the ethyl linker. Planarity may enhance stacking interactions but reduce bioavailability .

Biological Activity

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H13BrClF3N
  • Molecular Weight : 351.62 g/mol
  • CAS Number : 823221-93-8

This compound features a pyridine ring substituted with various functional groups, which play crucial roles in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity :
    • The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase the potency of the compound against specific enzymes. For instance, studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake, indicating potential applications in treating mood disorders .
  • Targeting Kinase Activity :
    • Similar compounds have demonstrated activity against various kinases, which are critical in cancer signaling pathways. The presence of halogenated substituents can modulate binding affinity and selectivity towards kinase targets .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against resistant strains of bacteria due to their unique structural features .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the inhibitory effects on 5-HT uptake; showed a significant increase in potency with trifluoromethyl substitution .
Study 2 Evaluated the compound's selectivity against various kinases; results indicated promising selectivity profiles for certain cancer types .
Study 3 Assessed antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria, suggesting potential for development as an antibiotic .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) is essential for assessing the safety and efficacy of this compound:

  • Absorption : The lipophilic nature due to the trifluoromethyl group may enhance absorption through biological membranes.
  • Distribution : The compound's distribution is influenced by its molecular weight and lipophilicity, potentially leading to significant tissue accumulation.
  • Metabolism : Cytochrome P450 enzymes may metabolize the compound, necessitating further studies on metabolic pathways.
  • Excretion : Renal excretion is likely given the polar nature of some metabolites.

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